5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a benzothiophene core, a nitro group, and a phenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and various substituted products from substitution reactions .
Scientific Research Applications
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-bacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that can damage cellular components. The compound may also interact with proteins and enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-(2-phenoxyphenyl)benzamide: Shares a similar structure but with a chlorine atom instead of the benzothiophene core.
5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of the benzothiophene core.
Uniqueness
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-21(20-13-14-12-15(23(25)26)10-11-19(14)28-20)22-17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNUPJSTFOPOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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